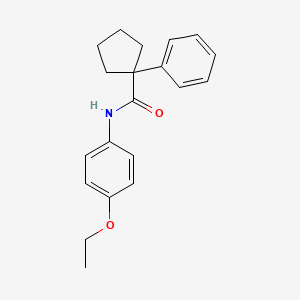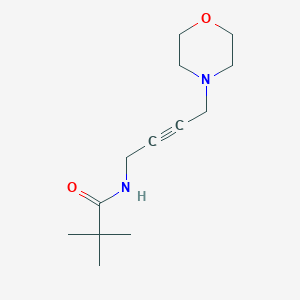
2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has been studied for its potential applications in a variety of scientific fields. In the medical field, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of biotechnology, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and drug delivery. 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has also been used as a building block in the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has also been shown to have potential applications in the synthesis of MOFs and dendrimers, which have potential applications in catalysis, gas storage, drug delivery, and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide is its high purity and yield when synthesized using the optimized method. However, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide is a relatively new compound, and its properties and applications are still being studied. In addition, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide. In the medical field, further studies are needed to determine the safety and efficacy of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide as a potential treatment for chronic pain and inflammatory disorders. In addition, more research is needed to determine the mechanism of action of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide in inhibiting cancer cell growth and its potential use in cancer therapy.
In the field of biotechnology, further studies are needed to explore the potential applications of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide in the synthesis of MOFs and dendrimers, as well as other materials with potential applications in drug delivery, imaging, and catalysis. Overall, 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide has shown promise as a versatile compound with potential applications in various scientific fields, and further research is needed to fully explore its properties and potential applications.
Synthesemethoden
2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-morpholin-4-ylbut-2-yn-1-ol with 2,2-dimethylpropanoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with morpholine and acid to yield 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide. This synthesis method has been optimized to produce high yields of 2,2-Dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide with high purity.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)12(16)14-6-4-5-7-15-8-10-17-11-9-15/h6-11H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRZKVQIYXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

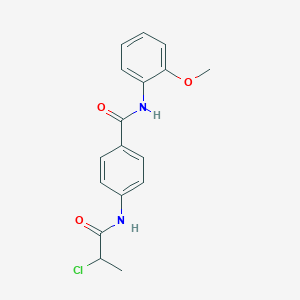
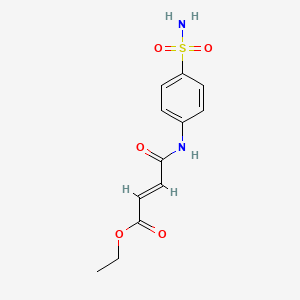
![ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate](/img/structure/B2759427.png)
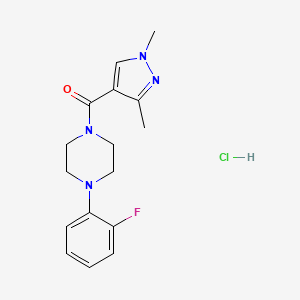
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2759431.png)
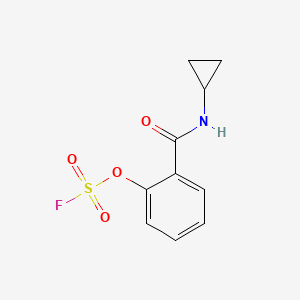
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)
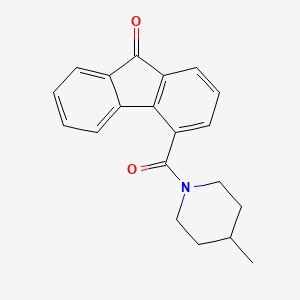
![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)
![2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2759446.png)
